1-Pentanoylpiperidine

Description

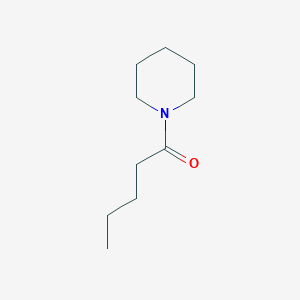

1-Pentanoylpiperidine (1-valerylpiperidine) is an acylated piperidine derivative characterized by a pentanoyl group (C₅H₉O) attached to the nitrogen atom of the piperidine ring (C₅H₁₀N). Its theoretical molecular formula is C₁₀H₁₇NO, though discrepancies exist in the provided evidence. For instance, erroneously associates the compound with a molecular formula of C₅H₁₀O, likely conflating it with 1-penten-3-ol (CAS 616-25-1), an alcohol unrelated to piperidine derivatives. Despite this inconsistency, this compound is presumed to follow standard acylation chemistry, where the pentanoyl group enhances lipophilicity and influences pharmacokinetic properties. The compound is primarily used in organic synthesis, serving as an intermediate for pharmaceuticals or agrochemicals.

Properties

CAS No. |

18494-52-5 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-piperidin-1-ylpentan-1-one |

InChI |

InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |

InChI Key |

MCYKCKZLKCEZIN-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)N1CCCCC1 |

Canonical SMILES |

CCCCC(=O)N1CCCCC1 |

Other CAS No. |

18494-52-5 |

Synonyms |

1-Piperidino-1-pentanone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The de novo synthesis of Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) is catalyzed by NAD kinases, which convert Nicotinamide adenine dinucleotide to Nicotinamide adenine dinucleotide phosphate. This compound is mainly involved in catabolic reactions and plays a significant role in cellular antioxidative effects and anabolic reactions .

Industrial Production Methods

In industrial settings, Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) is produced through biotechnological processes involving microbial fermentation. The production process is optimized to ensure high yield and purity, often involving the use of genetically engineered microorganisms that overexpress the necessary enzymes for Nicotinamide adenine dinucleotide phosphate synthesis .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) undergoes various types of reactions, including:

Oxidation-Reduction Reactions: It acts as an electron donor in redox reactions, particularly in the reduction of oxidized glutathione to its reduced form.

Substitution Reactions: It participates in substitution reactions where it donates electrons to other molecules.

Common Reagents and Conditions

Common reagents used in reactions involving Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) include glutathione reductase and other dehydrogenase enzymes. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed

The major products formed from reactions involving Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) include reduced glutathione and other reduced forms of biomolecules that are essential for maintaining cellular redox balance .

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) exerts its effects by acting as an electron donor in various biochemical reactions. It is used by glutathione reductase to reduce oxidized glutathione to its reduced form, which is essential for maintaining cellular redox balance. The compound’s homeostasis is regulated by various signaling pathways and metabolic enzymes, which undergo adaptive changes in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives with acyl substitutions are studied for their diverse pharmacological and physicochemical properties. Below is a comparative analysis of 1-pentanoylpiperidine and its analogs:

Substituent Chain Length and Lipophilicity

Acylation at the piperidine nitrogen significantly impacts lipophilicity, solubility, and bioactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | logP* (Predicted) | Key Properties/Applications |

|---|---|---|---|---|

| 1-Acetylpiperidine | Acetyl (C₂H₃O) | C₇H₁₃NO | ~0.5 | Solvent, intermediate in synthesis |

| 1-Propionylpiperidine | Propionyl (C₃H₅O) | C₈H₁₅NO | ~1.2 | Higher lipophilicity than acetyl |

| This compound | Pentanoyl (C₅H₉O) | C₁₀H₁₇NO | ~2.8 | Enhanced membrane permeability |

| 1-Hexanoylpiperidine | Hexanoyl (C₆H₁₁O) | C₁₁H₁₉NO | ~3.5 | Reduced aqueous solubility |

Notes:

- Chain length vs. activity: Studies on fentanyl analogs (e.g., Gupta et al., 2013) suggest that increasing acyl chain length improves receptor binding affinity up to pentanoyl, beyond which steric hindrance reduces efficacy.

- logP : Calculated using the Crippen method. Longer chains increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility.

Bulky Substituents: 1-(1-Adamantylacetyl)piperidine

This compound (CAS 173167-09-4) features a rigid adamantane group, increasing steric bulk and resistance to metabolic degradation compared to linear acyl chains. Such derivatives are explored for CNS-targeted therapies due to prolonged half-lives but face challenges in synthetic complexity.

Positional Isomerism: 4-Substituted Piperidines

Fentanyl and its analogs (e.g., 4-(N-propionylanilino)piperidine) demonstrate that substitution at the 4-position (vs. 1-position) drastically alters pharmacological profiles. Fentanyl’s 4-substituted anilino group enables potent μ-opioid receptor agonism, whereas 1-acylpiperidines lack opioid activity but may target enzymes like DPP-IV.

Research Findings and Structure-Activity Relationships (SAR)

- Fentanyl Analogs: Higashikawa and Suzuki (2008) showed that N-propionyl anilino substitution at the 4-position yields high analgesic potency, while 1-acyl derivatives prioritize metabolic stability over receptor binding.

- DPP-IV Inhibitors : Piperidine-constrained phenethylamines with bulky acyl groups (e.g., adamantyl) exhibit prolonged inhibition of DPP-IV, a target for diabetes therapy.

- Synthetic Feasibility : Acylation reactions (e.g., ) use Schotten-Baumann conditions, with Rf values (e.g., 0.4 in hexane/ethyl acetate) reflecting polarity differences across analogs.

Limitations and Discrepancies

- Misidentification in Evidence: conflates this compound with 1-penten-3-ol, necessitating verification via primary sources.

- Lack of Direct Data: Pharmacokinetic or toxicity data for this compound are absent in the provided evidence; conclusions rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.